molecular formula C26H29N5O5 B2989727 7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105203-81-3

7,8-dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2989727
CAS No.: 1105203-81-3
M. Wt: 491.548
InChI Key: JZSOFYHKLHKHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 7,8-Dimethoxy substitutions on the indole ring, which enhance electron density and influence binding interactions.
  • A 3-oxopropyl linker connecting the pyrimidoindole core to a 4-(2-methoxyphenyl)piperazine moiety, a structural motif often associated with receptor-binding activity in CNS-targeting compounds .

Properties

IUPAC Name

7,8-dimethoxy-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O5/c1-34-20-7-5-4-6-19(20)29-10-12-30(13-11-29)23(32)8-9-31-16-27-24-17-14-21(35-2)22(36-3)15-18(17)28-25(24)26(31)33/h4-7,14-16,28H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSOFYHKLHKHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,8-Dimethoxy-3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structural features of this compound suggest interactions with various biological targets, particularly in the realm of neurological and psychiatric disorders.

Structural Characteristics

The compound’s molecular formula is C25H29N3O5C_{25}H_{29}N_3O_5 with a molecular weight of approximately 451.5 g/mol. Its unique structure integrates a pyrimidine core and piperazine moieties, which are known to influence receptor binding and biological activity.

Feature Description
Molecular Formula C25H29N3O5C_{25}H_{29}N_3O_5
Molecular Weight 451.5 g/mol
Core Structure Pyrimidine derivative with piperazine and methoxy substitutions

The primary mechanism of action for this compound involves its interaction with alpha1-adrenergic receptors. Binding to these receptors modulates their activity, which can influence various physiological responses relevant to treating conditions such as anxiety and depression .

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity:

  • Alpha1-Adrenergic Receptor Affinity : The compound acts as a ligand for alpha1-adrenergic receptors, which play a crucial role in the modulation of neurotransmitter release and vascular tone.
  • Potential Therapeutic Applications : Due to its receptor affinity, it is being explored for therapeutic applications in treating neurological disorders, particularly those involving serotonin and dopamine pathways.

Antitumor Activity

In addition to its neurological implications, studies have shown potential antitumor activity. Compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines . This suggests that further exploration into its anticancer properties could yield promising results.

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of similar compounds:

  • Study on Lipid Lowering Effects : A related compound was shown to reduce lipid accumulation in hepatocytes by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), suggesting metabolic benefits that could extend to related structures .
  • Antitumor Efficacy : Research conducted by the National Cancer Institute on derivatives of similar structures revealed significant antitumor activity across multiple cancer types including breast and lung cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog

The most relevant comparator is 3-(4-methoxyphenyl)-2-[(2-oxo-2-piperidin-1-ylethyl)thio]-3H-pyrimido[5,4-b]indol-4(5H)-one (ECHEMI, 2022) . Below is a detailed comparison:

Property Target Compound Analog (ECHEMI, 2022)
Core Structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole
Substituents - 7,8-Dimethoxy
- 3-Oxopropyl-4-(2-methoxyphenyl)piperazine
- 4-Methoxyphenyl
- 2-(Piperidin-1-yl)ethylsulfanyl
Molecular Weight Estimated ~520 g/mol (based on formula) 536.6 g/mol (reported)
Functional Groups Methoxy, piperazine, ketone Methoxy, piperidine, thioether, ketone
Pharmacological Implications Likely CNS activity due to piperazine moiety and methoxy substitutions Sulfanyl group may reduce metabolic stability compared to oxopropyl linker

Analysis of Differences

Substituent Positioning: The target compound’s 7,8-dimethoxy groups on the indole ring may enhance lipophilicity and membrane permeability compared to the analog’s single 4-methoxyphenyl group . The piperazine vs.

Linker Chemistry :

  • The 3-oxopropyl linker in the target compound introduces a ketone, which is less prone to oxidative metabolism than the analog’s thioether (S-CH2) group. This could improve pharmacokinetic stability .

Synthetic Accessibility :

  • The analog’s synthesis (similar to ) involves piperidine and acetal intermediates, while the target compound likely requires coupling of preformed piperazine and pyrimidoindole precursors.

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s piperazine moiety warrants testing against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, as seen in related compounds .
  • Synthetic Optimization : ’s acetal-based methodology could be adapted to improve yield in piperazine-containing analogs.
  • Structural Studies : Tools like SHELXL () may resolve crystallographic data to correlate substituent positioning with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.